Product packaging for Oclacitinib maleate(Cat. No.:CAS No. 1640292-55-2)

Oclacitinib maleate

Cat. No.: B3028164
CAS No.: 1640292-55-2
M. Wt: 453.5 g/mol
InChI Key: VQIGDTLRBSNOBV-BTJKTKAUSA-N
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Description

Overview of Janus Kinase Inhibitors in Immunological Research

Janus kinase (JAK) inhibitors, also known as jakinibs, are a class of small molecule drugs that modulate the immune system by inhibiting the activity of one or more members of the JAK family of enzymes: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). wikipedia.orgresearchgate.net These enzymes are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a fundamental mechanism for intercellular communication. qingmupharm.comnih.gov

Cytokines, which are key signaling proteins in the immune system, initiate their effects by binding to specific receptors on the cell surface. wikipedia.orgvetsmart.com.br This binding action activates the associated JAK enzymes, which then phosphorylate the receptor and themselves. nih.gov This process creates docking sites for STAT proteins, which are, in turn, phosphorylated by the JAKs. qingmupharm.comnih.gov Activated STAT proteins then translocate to the cell nucleus, where they regulate the transcription of genes involved in various immune responses, including inflammation, cell proliferation, and differentiation. wikipedia.org

By competitively binding to the ATP-binding pocket of JAK enzymes, JAK inhibitors block this phosphorylation cascade. qingmupharm.com This interruption effectively dampens the signaling of numerous pro-inflammatory and immune-modulating cytokines, making JAK inhibitors a key area of research for a wide range of immune-mediated and inflammatory diseases. wikipedia.orgnih.govresearchgate.net The specificity of different JAK inhibitors for certain JAK enzymes allows for more targeted therapeutic intervention. frontiersin.org For instance, inhibiting JAK1 and JAK3 is a strategy for modulating inflammatory cascades, while JAK2 is more closely linked to hematopoiesis (the formation of blood cellular components). zoetisus.comctfassets.netcliniciansbrief.com

Historical Development and Research Rationale for Oclacitinib (B612039) Maleate (B1232345)

The development of Oclacitinib maleate was driven by the need for a targeted, rapid-acting therapy for allergic skin diseases in dogs, particularly atopic dermatitis and allergic dermatitis. qingmupharm.comavma.org Prior to its development, therapeutic options often relied on broader-acting agents like corticosteroids and cyclosporine, which have well-documented limitations and potential adverse effects with long-term use. researchgate.net The research rationale was to create a molecule that could selectively interfere with the specific pathways driving itch and inflammation in these conditions. nih.govnih.gov

Scientific investigation identified the critical role of specific cytokines in the pathogenesis of allergic dermatitis. cliniciansbrief.com Cytokines such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interleukin-13 (IL-13), and particularly Interleukin-31 (IL-31), are known to be key mediators of inflammation and pruritus (itch). cliniciansbrief.comnih.govctfassets.net These cytokines predominantly signal through the JAK1 and/or JAK3 enzymes. zoetisus.comctfassets.netcliniciansbrief.com Therefore, the research objective was to develop an inhibitor with high selectivity for JAK1 to block the signaling of these pruritogenic and pro-inflammatory cytokines while sparing other pathways, such as the JAK2-dependent pathway essential for hematopoiesis. zoetisus.comvetsmart.com.brcliniciansbrief.com

This targeted approach led to the synthesis of oclacitinib, a pyrrolopyrimidine derivative. qingmupharm.com Following extensive preclinical and clinical research that demonstrated its efficacy and a well-defined mechanism of action, this compound was approved by the U.S. Food and Drug Administration (FDA) in 2013, becoming the first JAK inhibitor approved for veterinary use. avma.orgwikipedia.orgresearchgate.net

Scope and Significance of this compound Research in Immunopharmacology

The study of this compound holds considerable significance in the field of immunopharmacology. It serves as a prime example of the successful application of targeted molecular therapy in veterinary medicine. vetsmart.com.brnih.gov Research into oclacitinib has provided deeper insights into the specific roles of JAK1-dependent cytokines in the pathophysiology of allergic skin diseases. nih.govmedycynawet.edu.pl

The selectivity of oclacitinib for the JAK1 enzyme is a key focus of academic research. nih.govnih.gov In vitro studies have quantified its inhibitory concentration (IC50) against the different JAK enzymes, demonstrating its potency against JAK1. researchgate.netvetsmart.com.brnih.gov This selectivity allows for the modulation of the immune response involved in allergic disease while having minimal impact on cytokines dependent on other JAK enzymes, such as those involved in host defense or hematopoiesis. zoetisus.comnih.gov

Furthermore, oclacitinib research contributes to the broader understanding of the JAK-STAT pathway across different species. mdpi.com Studies investigating its effects on T-cell proliferation and cytokine production provide valuable data on its immunomodulatory properties beyond just its primary indications. avma.orgnih.gov The development and successful clinical application of oclacitinib have paved the way for further investigation into other selective JAK inhibitors for various immune-mediated conditions in both veterinary and potentially human medicine. qingmupharm.com

Detailed Research Findings

In vitro enzymatic assays have been crucial in defining the specific inhibitory profile of oclacitinib. These studies measure the concentration of the drug required to inhibit 50% of the activity (IC50) of a target enzyme. Research demonstrates that oclacitinib is most potent at inhibiting JAK1. vetsmart.com.brnih.gov

Inhibitory Activity of Oclacitinib Against JAK Family Enzymes
EnzymeIC50 (nM)
JAK110
JAK218
JAK399
TYK284

Data sourced from research on the inhibitory activity of oclacitinib against isolated Janus kinase (JAK) family enzymes. researchgate.net

The functional consequence of JAK inhibition is the suppression of cytokine signaling. Oclacitinib has been shown to effectively inhibit the function of cytokines that are dependent on the JAK1 enzyme. Conversely, it has minimal effect on cytokines that signal through other JAK pathways, highlighting its targeted mechanism of action. vetsmart.com.brnih.govnih.gov

Inhibitory Effect of Oclacitinib on Cytokine Function (IC50 in nM)
CytokinePrimary JAK DependencyIC50 (nM)
Interleukin-2 (IL-2)JAK1/JAK391
Interleukin-4 (IL-4)JAK1/JAK336
Interleukin-6 (IL-6)JAK1/JAK2/TYK2249
Interleukin-13 (IL-13)JAK1/JAK2/TYK271
Interleukin-31 (IL-31)JAK1/JAK243
Erythropoietin (EPO)JAK2>1000
Granulocyte-macrophage colony-stimulating factor (GM-CSF)JAK2>1000

Data sourced from in vitro cell-based assays measuring the inhibition of cytokine-induced STAT phosphorylation. vetsmart.com.brnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N5O6S B3028164 Oclacitinib maleate CAS No. 1640292-55-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIGDTLRBSNOBV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208319-27-0
Record name Oclacitinib maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCLACITINIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Mechanism of Action of Oclacitinib Maleate

Targeted Immunomodulation through Cytokine Pathway Inhibition

Pruritogenic Cytokines (e.g., Interleukin-31)

Interleukin-31 (IL-31) is recognized as a significant mediator of pruritus, or itch, in various inflammatory skin conditions. zoetis-russia.comnih.govvin.comcliniciansbrief.com IL-31 exerts its effects by binding to a heterodimeric receptor complex on sensory neurons, initiating intracellular signaling cascades that involve JAK enzymes. zoetis-russia.comnih.gov This signaling pathway ultimately transmits itch signals to the brain, leading to the characteristic scratching behavior.

Oclacitinib (B612039) maleate (B1232345) effectively targets IL-31 signaling by inhibiting the JAK enzymes involved in this pathway. Research has demonstrated that oclacitinib can inhibit IL-31 cytokine function in dogs. zoetis.comvin.com In studies using peripheral mononuclear cells (PBMCs) isolated from dogs with atopic dermatitis, oclacitinib was shown to inhibit IL-31 secretion with an IC50 value of 40 nM. avma.org Furthermore, administration of oclacitinib has been associated with a decrease in serum IL-31 levels in dogs with atopic dermatitis. medycynawet.edu.pl Experimental models involving intradermal IL-31 injections have also shown that oral oclacitinib administration significantly reduces the pruritic response induced by IL-31. nih.gov

Cytokine TargetedJAK Pathway InvolvedObserved Effect of OclacitinibResearch FindingCitation
Interleukin-31 (IL-31)JAK-STATInhibition of signaling/secretionInhibits IL-31 cytokine function. zoetis.comvin.com
JAK-STATInhibition of secretionIC50 = 40 nM in canine PBMCs. avma.org
JAK-STATReduction in serum levelsAssociated with decreased serum IL-31 levels. medycynawet.edu.pl
JAK-STATDiminished pruritic responseReduces intradermal IL-31-induced pruritus. nih.gov

Pro-inflammatory Cytokines (e.g., Interleukin-2, -4, -6, -13)

Beyond IL-31, oclacitinib maleate also modulates the activity of several other pro-inflammatory and pro-allergic cytokines that contribute to the pathogenesis of inflammatory skin diseases. These include Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-13 (IL-13). avma.orgzoetis.comvin.comcliniciansbrief.comresearchgate.netnih.gov These cytokines are produced by various immune cells, such as T-helper cells, and play critical roles in orchestrating inflammatory responses, allergic reactions, and tissue damage. nih.gov

Oclacitinib's inhibition of JAK1-dependent signaling pathways effectively dampens the transduction of signals mediated by these pro-inflammatory cytokines. avma.orgvin.comresearchgate.netnih.gov Research indicates that oclacitinib can abolish IL-4 production in a significant proportion of T-helper type 2 (Th2) and cytotoxic T type 2 (Tc2) cells, which are key producers of IL-4 in allergic responses. nih.gov Studies have also reported that oclacitinib administration can lead to an increase in mean serum IL-2 levels and a decrease in IL-33 levels, suggesting a broader impact on cytokine profiles associated with inflammation. medycynawet.edu.pl

In isolated enzyme test systems, oclacitinib demonstrated varying degrees of inhibition against different JAK family members. It inhibited JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) with IC50 values of 10 nM, 18 nM, 99 nM, and 84 nM, respectively, indicating a notable selectivity for JAK1. avma.org In cell-based assays, oclacitinib did not significantly affect cytokines such as granulocyte-macrophage colony-stimulating factor (GM-CSF), erythropoietin (EPO), IL-12, or IL-23 at tested concentrations. avma.org

JAK EnzymeIC50 (nM)Selectivity Relative to JAK1
JAK1101x
JAK2181.8x
JAK3999.9x
TYK2848.4x
Cytokine TargetedJAK Pathway InvolvedObserved Effect of OclacitinibResearch FindingCitation
IL-2JAK-STATIncrease in serum levelsIncrease in mean serum IL-2 levels observed. medycynawet.edu.pl
IL-4JAK-STATAbolition of productionAbolishes IL-4 production in Th2 and Tc2 cells. nih.gov
IL-6JAK-STATInhibition of signalingInhibits JAK1-dependent signaling. avma.orgvin.comresearchgate.netnih.gov
IL-13JAK-STATInhibition of signalingInhibits JAK1-dependent signaling. avma.orgvin.comresearchgate.netnih.gov

Compound List

Oclacitinib

this compound

Interleukin-2 (IL-2)

Interleukin-4 (IL-4)

Interleukin-6 (IL-6)

Interleukin-13 (IL-13)

Interleukin-31 (IL-31)

Interleukin-33 (IL-33)

Janus Kinase (JAK)

Janus Kinase 1 (JAK1)

Janus Kinase 2 (JAK2)

Janus Kinase 3 (JAK3)

Tyrosine Kinase 2 (TYK2)

Signal Transducer and Activator of Transcription (STAT)

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

Erythropoietin (EPO)

Interleukin-12 (IL-12)

Interleukin-23 (IL-23)

Pharmacokinetic and Pharmacodynamic Characterization of Oclacitinib Maleate

Systemic Absorption and Distribution Dynamics

Following oral administration, oclacitinib (B612039) maleate (B1232345) undergoes absorption and distribution throughout the systemic circulation, influencing its onset and duration of action.

Rate and Extent of Oral Absorption

Oclacitinib maleate is characterized by rapid and efficient absorption after oral administration in dogs. Studies indicate that peak plasma concentrations (Tmax) are typically reached in less than one hour post-dose zoetisus.comzoetis.comnoahcompendium.co.uktokyovets.comnih.govnoahcompendium.co.ukeuropa.euapvma.gov.auqingmupharm.com. The extent of oral absorption is substantial, with an absolute bioavailability reported at 89% zoetisus.comzoetis.comnoahcompendium.co.uknih.govnoahcompendium.co.ukeuropa.euapvma.gov.aueuropa.euresearchgate.netwikipedia.orgeuropa.eudoguna.geeuropa.eudrugs.comfda.gov. This high bioavailability suggests that a significant portion of the administered dose becomes available in the systemic circulation for distribution and therapeutic effect. Furthermore, the exposure to this compound has been shown to increase proportionally with dose, ranging from 0.6 to 3.0 mg/kg zoetis.comnih.gov. Importantly, no accumulation of the drug was observed in dogs treated for up to six months europa.eueuropa.eudoguna.ge.

Bioavailability and Plasma Protein Binding

The absolute oral bioavailability of this compound in dogs is consistently reported as 89% zoetisus.comzoetis.comnoahcompendium.co.uknih.govnoahcompendium.co.ukeuropa.euapvma.gov.aueuropa.euresearchgate.netwikipedia.orgeuropa.eudoguna.geeuropa.eudrugs.comfda.gov. Some studies provide a range of 79% to 89% researchgate.net, or specific values such as 85% ± 24.9% in fasted dogs and 79% ± 27.9% in fed dogs vetsmart.com.br. In addition to its high bioavailability, this compound exhibits low plasma protein binding. In fortified canine plasma, the compound is bound between 66.3% and 69.7% across various nominal concentrations zoetisus.comnoahcompendium.co.uktokyovets.comnoahcompendium.co.ukapvma.gov.aueuropa.euwikipedia.orgeuropa.eufda.goveuropa.eu. This low protein binding suggests that a larger fraction of the drug is free in the plasma, available to exert its pharmacological effects and undergo metabolism and excretion.

Influence of Physiological Factors on Absorption (e.g., prandial state)

The absorption of this compound is not significantly influenced by the prandial state of the dog zoetisus.comzoetis.comnoahcompendium.co.uknih.govnoahcompendium.co.ukeuropa.euapvma.gov.aueuropa.euresearchgate.neteuropa.eudoguna.geeuropa.eudrugs.comvetsmart.com.brzoetis-russia.com. Studies have demonstrated no significant differences in key pharmacokinetic parameters, such as time to peak concentration (Tmax), maximum concentration (Cmax), or area under the curve (AUC), between dogs administered the drug in a fasted state versus those given it with food zoetis.comnih.govvetsmart.com.br. This lack of food effect simplifies administration, allowing this compound to be given with or without meals without compromising its pharmacokinetic profile. Furthermore, pharmacokinetic studies have indicated no apparent differences in absorption or distribution attributable to sex or breed (e.g., Beagles versus mixed-breed dogs) zoetis.comnih.govvetsmart.com.br.

Biotransformation and Elimination Pathways

The elimination of this compound from the body occurs primarily through metabolism, with minor contributions from other routes.

Metabolite Identification and Metabolic Clearance Routes

This compound is extensively metabolized in dogs, yielding multiple metabolites zoetisus.comnoahcompendium.co.uktokyovets.comnoahcompendium.co.ukapvma.gov.aueuropa.euwikipedia.orgeuropa.eueuropa.eudrugs.comeuropa.eu. A significant finding is the identification of one major oxidative metabolite present in both plasma and urine zoetisus.comnoahcompendium.co.uktokyovets.comnoahcompendium.co.ukapvma.gov.aueuropa.euwikipedia.orgeuropa.eueuropa.eudrugs.comeuropa.eu. The primary route of clearance for this compound is through this metabolic process zoetisus.comnoahcompendium.co.ukapvma.gov.aueuropa.eueuropa.eueuropa.eudrugs.comeuropa.eu. The compound exhibits minimal inhibition of canine cytochrome P450 enzymes, with inhibitory concentrations (IC50s) being at least 50-fold greater than the observed mean maximum plasma concentrations (Cmax) at the therapeutic dose zoetisus.comnoahcompendium.co.ukapvma.gov.aueuropa.eueuropa.eueuropa.eudrugs.comeuropa.eu. One source notes IC50s 60-fold greater noahcompendium.co.ukeuropa.eu. This minimal interaction suggests a very low risk of metabolic drug-drug interactions zoetisus.comnoahcompendium.co.ukapvma.gov.aueuropa.eueuropa.eueuropa.eueuropa.eu.

Renal and Biliary Excretion Contributions

Compound List:

this compound

Oclacitinib

Potential for Cytochrome P450 Enzyme Inhibition

This compound exhibits minimal inhibitory potential against canine cytochrome P450 (CYP450) enzymes. In vitro studies have shown that the inhibitory concentrations (IC50 values) for oclacitinib are at least 50-fold greater than the observed maximum plasma concentrations (Cmax) at the intended therapeutic doses zoetisus.comnih.govtokyovets.comnoahcompendium.co.ukvetsmart.com.brnoahcompendium.co.ukegnlab.comdrugs.comdefra.gov.ukzoetis-russia.comwikidoc.orgeuropa.eueuropa.eucanadianveterinarians.net. This substantial margin indicates a low risk of clinically relevant metabolic drug-drug interactions mediated through CYP450 enzyme inhibition. Consequently, the potential for oclacitinib to alter the metabolism of other concurrently administered medications that are substrates of these enzymes is considered very low noahcompendium.co.ukvetsmart.com.bregnlab.comeuropa.eucanadianveterinarians.net.

Comparative Pharmacokinetic and Pharmacodynamic Profiles across Species

While this compound is primarily approved for use in dogs, its pharmacokinetic profile has also been investigated in cats, revealing both similarities and notable differences.

Canine Pharmacokinetics

This compound is rapidly and well absorbed following oral administration in dogs. Key pharmacokinetic parameters are summarized below:

ParameterValueNotes
Absolute Bioavailability89%Not significantly affected by food zoetisus.comnih.govtokyovets.comnoahcompendium.co.uknoahcompendium.co.ukdefra.gov.ukwikidoc.orgeuropa.eucanadianveterinarians.netresearchgate.netzoetis.comeuropa.euwikipedia.orgchula.ac.thfda.govnih.gov
Time to Peak Plasma Conc. (Tmax)< 1 hourRapid absorption zoetisus.comnih.govtokyovets.comnoahcompendium.co.uknoahcompendium.co.ukdefra.gov.ukwikidoc.orgeuropa.eucanadianveterinarians.netresearchgate.netzoetis.comeuropa.euwikipedia.orgchula.ac.thfda.govnih.gov
Cmax (at 0.4-0.6 mg/kg)324 (281, 372) ng/mLMean (90% CL) zoetisus.comnih.govwikidoc.org
AUC0-inf (at 0.4-0.6 mg/kg)1890 (1690, 2110) ng·hr/mLMean (90% CL) zoetisus.comnih.govwikidoc.org
Terminal Half-life (T1/2)3.5 hours (IV), 4.1 hours (PO)Similar for IV and PO zoetisus.comtokyovets.comnoahcompendium.co.uknoahcompendium.co.ukdefra.gov.ukwikidoc.orgeuropa.eueuropa.eufda.gov
Total Body Clearance (CLtotal)316 mL/h/kg (5.3 mL/min/kg)Low zoetisus.comnih.govtokyovets.comnoahcompendium.co.uknoahcompendium.co.ukdefra.gov.ukwikidoc.orgeuropa.eueuropa.eufda.govnoahcompendium.co.uk
Volume of Distribution (Vdss)942 mL/kgSteady-state zoetisus.comnih.govtokyovets.comnoahcompendium.co.uknoahcompendium.co.ukdefra.gov.ukwikidoc.orgeuropa.eueuropa.eufda.govnoahcompendium.co.uk
Protein Binding66.3-69.7%Low zoetisus.comnih.govtokyovets.comnoahcompendium.co.uknoahcompendium.co.ukdefra.gov.ukwikidoc.orgeuropa.eueuropa.eufda.gov
Major Clearance RouteMetabolismMinor renal and biliary elimination zoetisus.comnih.govtokyovets.comnoahcompendium.co.uknoahcompendium.co.ukdefra.gov.ukwikidoc.orgeuropa.eucanadianveterinarians.net

Feline Pharmacokinetics

A pharmacokinetic study in cats indicated that oclacitinib is rapidly absorbed and almost completely absorbed following oral administration, achieving an absolute bioavailability of 87% nih.govresearchgate.net. The time to reach peak plasma concentration (Tmax) was approximately 35 minutes, with a relatively short elimination half-life of 2.3 hours nih.govresearchgate.net. Clearance in cats was calculated at 4.45 mL/min/kg following intravenous administration nih.govresearchgate.net. These findings suggest that absorption and elimination are faster in cats compared to dogs, with a greater degree of inter-individual variability in plasma concentrations nih.govresearchgate.netavma.org. Consequently, larger doses and/or more frequent administration intervals may be required in cats to achieve comparable systemic exposure to that observed in dogs nih.govresearchgate.netavma.orgdvm360.com.

ParameterValueNotes
Absolute Bioavailability87%Rapid and almost complete absorption nih.govresearchgate.net
Time to Peak Plasma Conc. (Tmax)35 min nih.govresearchgate.net
Half-life2.3 hRapid elimination nih.govresearchgate.net
Clearance4.45 mL/min/kg (after IV)Faster than in dogs, with greater variability nih.govresearchgate.net

Exotic Animal Pharmacokinetic Observations

The provided scientific literature focuses primarily on the pharmacokinetic profiles of this compound in dogs and cats. There is a lack of specific pharmacokinetic data or observations reported for oclacitinib in other exotic animal species within the reviewed search results. Further research would be necessary to characterize its behavior in non-canine and non-feline species.

Compound Name List:

this compound

Oclacitinib

Clinical Efficacy Research and Therapeutic Outcomes of Oclacitinib Maleate

Efficacy in Canine Allergic Dermatitis and Atopic Dermatitis

Oclacitinib (B612039) maleate (B1232345) has demonstrated considerable efficacy in alleviating the clinical signs associated with canine allergic dermatitis (CAD) and atopic dermatitis (AD). Its ability to rapidly reduce pruritus and improve skin lesions has been a key focus of numerous studies.

Pruritus Reduction and Clinical Remission Rates

Research indicates that oclacitinib maleate provides rapid relief from pruritus, often within 24 hours of administration, with some studies noting effects within hours nih.govnih.govvin.comvin.comeuropa.eu. By day 7 of treatment, a significant majority of dogs treated with oclacitinib showed substantial reductions in pruritus. For instance, 86.4% of oclacitinib-treated dogs achieved at least a 2 cm reduction in owner-assessed pruritus visual analog scale (VAS) scores, compared to less than 42.5% in placebo groups nih.govvetsmart.com.br. Similarly, over 70% of treated dogs experienced a greater than 50% reduction in pruritus by day 7 nih.govvetsmart.com.br.

When evaluated for treatment success, defined as at least a 2 cm reduction from baseline in owner-assessed pruritus VAS, 66.0% of oclacitinib-treated dogs met this criterion by day 28, compared to only 4.0% of placebo-treated dogs zoetis.com.br. In longer-term assessments, such as at day 90, approximately 63.9% of dogs maintained a greater than 50% reduction in pruritus nih.govvetsmart.com.br. Comparative studies suggest that oclacitinib's antipruritic effect is comparable to that of prednisolone (B192156) and cyclosporine vin.com.

Table 1: Pruritus Reduction in Canine Allergic/Atopic Dermatitis

Time PointMetricOclacitinib Efficacy (%)Placebo Efficacy (%)
Day 7≥2 cm reduction in Owner Pruritus VAS86.4%<42.5%
Day 7≥50% reduction from baseline in pruritus70.5%<23.2%
Day 28Treatment success (≥2 cm reduction VAS)66.0%4.0%
Day 90≥50% reduction from baseline (pruritus)63.9%N/A
112 DaysTreatment success (≥2 cm reduction VAS)60.3%≤2.3%
12 MonthspVAS score reduction51%N/A

Impact on Dermatological Lesion Severity Indices (e.g., CADESI)

This compound has also demonstrated significant efficacy in reducing the severity of skin lesions associated with allergic and atopic dermatitis. Studies utilizing the Canine Atopic Dermatitis Extent and Severity Index (CADESI) have reported notable improvements. For instance, in one study, oclacitinib treatment resulted in a 48.4% reduction in CADESI scores by days 14 and 28, compared to minimal changes in the placebo group avma.org. Other research has indicated a 64% reduction in clinical severity scores by day 7 of treatment nih.govvetsmart.com.br.

Longer-term evaluations have shown even greater reductions. A one-year study reported an 86.7% decrease in CADESI-04 scores nih.gov. In a trial comparing oclacitinib with cyclosporine, oclacitinib achieved a 66.9% decrease in CADESI-04 scores, comparable to cyclosporine's 65.4% reduction medycynawet.edu.pl. Furthermore, studies indicate that 85-88% of dogs treated with oclacitinib achieved a ≥50% reduction in CADESI-04 scores between days 28 and 112 elanco.com. Clinical remission, defined as a CADESI-04 score below 10, was achieved by 37% to 64% of oclacitinib-treated dogs from day 56 onwards elanco.com.

Table 2: Dermatological Lesion Severity Reduction (CADESI Scores) in Canine Allergic/Atopic Dermatitis

Time PointMetricOclacitinib Efficacy (%)Placebo Efficacy (%)
Day 7Reduction in clinical severity scores64%N/A
Day 14/28Reduction in CADESI scores48.4%1.7% / 3.6%
Day 7CADESI-04 score reduction49.06%N/A
12 MonthsCADESI-04 score reduction86.7%N/A
4 Weeks≥50% reduction in CADESI-04 scores45%N/A
D28-D112≥50% reduction in CADESI-04 scores85-88%N/A
D56 onwardsClinical remission (CADESI-04 <10)37%-64%N/A

Long-term Efficacy and Sustained Response

This compound has demonstrated sustained efficacy and a favorable safety profile in long-term use. A compassionate use program assessing dogs over periods up to 630 days (approximately 21 months) found that efficacy, as measured by pruritus and dermatitis VAS scores, improved from baseline and was maintained at all assessment points nih.govvetsmart.com.br. Specifically, at 90 days, 63.9% of dogs showed a ≥50% reduction in pruritus and 66.4% in dermatitis nih.govvetsmart.com.br.

Studies evaluating prolonged twice-daily administration for a median duration of 113 days revealed high efficacy rates, with 72% of dogs achieving treatment success, including those that had not responded to daily therapy todaysveterinarypractice.com. Maintenance therapy, typically administered once daily after an initial two-week twice-daily regimen, has also shown sustained control of clinical signs vin.comtodaysveterinarypractice.comzoetisus.com. However, some dogs have experienced a return of pruritus upon reduction of dosing frequency from twice daily to once daily, suggesting a potential need for careful dose management or alternative strategies in certain cases todaysveterinarypractice.com. Switching from oclacitinib to other treatments, such as lokivetmab, has been shown to maintain the existing levels of pruritus and dermatitis control e-jvc.org.

Investigative Efficacy in Other Immune-Mediated Skin Diseases

Beyond its primary indication for allergic and atopic dermatitis, this compound has been explored for its efficacy in other canine immune-mediated skin diseases. Case reports and studies suggest its potential utility in treating conditions such as idiopathic ear tip vasculitis and ischemic dermatopathy todaysveterinarypractice.comdvm360.com. It has also been investigated for subepidermal blistering dermatosis and ulcerative ear tip dermatosis dvm360.com. While these applications are often off-label and documented in case reports, they highlight the broader immunomodulatory potential of this compound in managing various inflammatory and autoimmune skin conditions where conventional treatments have failed todaysveterinarypractice.comdvm360.com. Further controlled studies are needed to fully evaluate its efficacy and safety in these specific indications dvm360.com.

Exploratory Applications in Non-Dermatological Inflammatory Conditions

The provided research predominantly focuses on the dermatological applications of this compound in dogs. While its mechanism of action suggests potential benefits in other inflammatory conditions by modulating cytokine signaling, the reviewed literature does not detail specific exploratory applications or research findings in non-dermatological inflammatory diseases.

Safety Profile and Adverse Event Monitoring in Oclacitinib Maleate Therapy

Neoplastic Condition Surveillance and Long-term Oncological Outcomes

Incidence of Benign and Malignant Neoplasms

Studies evaluating oclacitinib (B612039) maleate (B1232345) have reported on the incidence of various neoplasms. In a field study involving 283 dogs treated with oclacitinib, histiocytomas were observed in 3.9% of the dogs nih.gov. Further analysis of post-marketing data and clinical studies has noted the occurrence of benign, malignant, and unclassified neoplasms, including dermal masses such as papillomas and histiocytomas, as well as lymphoma and other cancers zoetisus.comzoetisus.com.

A retrospective cohort study comparing dogs treated with oclacitinib to those on other systemic therapies found no significant difference in the cumulative incidence of masses or malignancies, including mast cell tumors and histiocytomas, between the groups when treated for six months or longer nih.govavma.orgnih.gov. Specifically, this study identified 5.6% of oclacitinib-treated dogs developing histiocytomas compared to 4.4% in the control group, a difference that was not statistically significant nih.gov.

Retrospective Cohort Analysis of Cancer Risk

Furthermore, this retrospective analysis found no association between the daily maintenance dosage of oclacitinib and the odds of malignancy or benign skin masses within the exposed group nih.govavma.org. The relative risk of malignancy for dogs in the oclacitinib-exposed group compared to the non-exposed group was reported as 1.3 (95% CI, 0.9 to 1.9) avma.org. Mast cell tumors were the most commonly diagnosed malignancy in both groups, with no significant difference in their cumulative incidence between the exposed (3.8%) and non-exposed (3.4%) groups avma.org.

Post-Marketing Pharmacovigilance Data Analysis

Post-marketing pharmacovigilance (PV) surveillance programs continuously monitor the safety of oclacitinib maleate. Data from these programs indicate that the types and frequency of reported adverse events are generally consistent with those observed during pre-marketing studies nih.govnih.govresearchgate.net. Diarrhea, anorexia, and lethargy are among the most frequently reported adverse events in the post-marketing surveillance nih.govnih.govresearchgate.net.

In the continuous monitoring of post-marketing PV data, adverse events are reported to be rare, with individual clinical signs considered "very rare" in frequency nih.govnih.govresearchgate.net. An estimated frequency of adverse events was calculated based on over 91 million treated dogs, yielding an adverse event frequency of 0.025% (2.5 per 10,000 treated animals) nih.gov.

New neoplastic conditions, both benign and malignant, have been observed in dogs treated with oclacitinib during clinical studies and reported in the post-approval period zoetisus.comzoetisus.comzoetisus.com. However, the extensive investigational and PV experience suggests that long-term or lifelong use, when administered according to label instructions, demonstrates a positive benefit-risk profile and is not associated with cumulative safety risks nih.govnih.gov.

Drug Interaction and Immunization Response Studies with Oclacitinib Maleate

Concomitant Administration with Veterinary Medicinal Products

The use of oclacitinib (B612039) maleate (B1232345) in conjunction with other veterinary medicinal products has been examined, with specific attention paid to common therapeutic classes and other immunomodulatory agents.

Antiparasitics, Antimicrobials, and Anti-inflammatories

Field studies have indicated that oclacitinib maleate can be administered concomitantly with a range of veterinary medicinal products, including endo- and ectoparasiticides, antimicrobials, and anti-inflammatories, without observed drug interactions europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukzoetis.com. These findings suggest a generally compatible profile when this compound is used alongside these common therapeutic agents in veterinary practice.

Interactions with Other Systemic Immunosuppressants (e.g., Glucocorticoids, Cyclosporine)

The safety and potential interactions of this compound when used concurrently with systemic immunosuppressive agents, such as glucocorticoids and cyclosporine, have not been extensively evaluated apvma.gov.auzoetisus.comvcahospitals.comegnlab.comtodaysveterinarypractice.comcompleteanimaleyecare.comvin.com. While short-term co-administration of corticosteroids or cyclosporine with oclacitinib has been demonstrated to be safe, prolonged concurrent use has not been assessed and is not recommended vcahospitals.com. Due to the lack of comprehensive evaluation for extended periods, concurrent use with other systemic immunosuppressants is generally advised against or requires careful consideration and monitoring by a veterinarian egnlab.comvin.com. The immunomodulatory nature of this compound raises the possibility of influencing infection courses or the efficacy of antimicrobial treatments, though specific interaction data in this context is limited egnlab.com.

Immunization Efficacy and Serological Response

Studies have investigated the effect of this compound administration on the immune response of puppies to various vaccinations. A study involving 16-week-old, vaccine-naïve puppies administered this compound at 1.8 mg/kg (three times the maximum exposure dose) twice daily for 84 days provided insights into vaccine efficacy and serological responses.

Response to Modified Live Vaccines

The administration of this compound in conjunction with modified live vaccines showed varied results depending on the specific vaccine. An adequate immune response, as measured by serology, was achieved for modified live canine distemper virus (CDV) and modified live canine parvovirus (CPV) vaccinations europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukzoetisus.comeuropa.euzoetisus.comnih.govfda.gov. However, a reduction in the serological response was noted for the modified live canine parainfluenza virus (CPI) vaccine in puppies treated with oclacitinib compared to untreated controls europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukeuropa.euzoetisus.comwindows.net. The clinical relevance of this observed reduction for CPI vaccination remains unclear europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukeuropa.euzoetisus.comwindows.net.

Response to Inactivated Vaccines

In the same study, an adequate immune response was achieved for the inactivated rabies vaccine (RV) zoetisus.comnih.gov. However, similar to the modified live CPI vaccine, findings indicated a reduction in the serological response to the inactivated rabies vaccine in puppies receiving this compound when compared to control groups europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukeuropa.euzoetisus.comwindows.net. The clinical significance of this observed reduction in response to inactivated rabies vaccination is also considered unclear europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukeuropa.euzoetisus.comwindows.net.

Vaccine Response Study Findings

Vaccine TypeVaccine ComponentObserved Serological ResponseCitation(s)
Modified Live VaccineCanine Distemper Virus (CDV)Adequate europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukzoetisus.comeuropa.euzoetisus.comnih.govfda.gov
Modified Live VaccineCanine Parvovirus (CPV)Adequate europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukzoetisus.comeuropa.euzoetisus.comnih.govfda.gov
Modified Live VaccineCanine Parainfluenza Virus (CPI)Reduced europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukeuropa.euzoetisus.comwindows.net
Inactivated VaccineRabies Vaccine (RV)Reduced europa.euzoetis-russia.comapvma.gov.aunoahcompendium.co.ukdefra.gov.ukdefra.gov.ukmipet.comeuropa.euapvma.gov.audefra.gov.ukdefra.gov.ukeuropa.euzoetisus.comwindows.net

Compound List:

this compound

Glucocorticoids

Cyclosporine

Canine parvovirus (CPV)

Canine distemper virus (CDV)

Canine parainfluenza (CPI)

Rabies vaccine (RV)

Comparative Therapeutic Efficacy and Safety of Oclacitinib Maleate

Comparison with Glucocorticosteroids

Glucocorticosteroids, such as prednisolone (B192156) and methylprednisolone (B1676475), have long been a mainstay in the management of allergic dermatitis due to their potent anti-inflammatory and anti-pruritic effects. semanticscholar.orgresearchgate.net Oclacitinib (B612039) offers a targeted approach with a comparable efficacy profile for many cases.

Clinical studies have demonstrated that both oclacitinib and prednisolone provide rapid and effective control of pruritus associated with allergic dermatitis. nih.govnih.gov A study comparing oclacitinib to prednisolone found that both treatments led to a swift onset of action within four hours. nih.gov The reduction in pruritus and dermatitis scores were largely similar between the two treatments over a 28-day period. nih.govnih.gov However, on day 14 of this particular study, the reduction in both owner-assessed pruritus and veterinarian-assessed dermatitis scores was more pronounced in the oclacitinib-treated group compared to the prednisolone group. nih.gov

Another study comparing oclacitinib with methylprednisolone also noted significant improvements in pruritus and clinical signs in both treatment groups. cabidigitallibrary.org Interestingly, at the midpoint of the treatment when dosages were reduced, the group receiving oclacitinib demonstrated better control of pruritus. cabidigitallibrary.org

In terms of safety, adverse events were reported with similar frequency in both oclacitinib and prednisolone groups in one study. nih.gov However, long-term use of glucocorticoids is associated with a range of well-documented side effects, including polyuria, polydipsia, and polyphagia, which were observed in a study involving methylprednisolone. cabidigitallibrary.org Oclacitinib's more targeted mechanism of action may offer a better long-term safety profile. nbinno.com

Table 1: Oclacitinib Maleate (B1232345) vs. Glucocorticosteroids

Feature Oclacitinib Maleate Glucocorticosteroids (Prednisolone/Methylprednisolone)
Onset of Action Rapid, within 4 hours nih.gov Rapid, within 4 hours nih.gov
Pruritus Reduction Significant reduction nih.govnih.gov Significant reduction nih.govnih.gov
Dermatitis Score Reduction Significant reduction, more pronounced than prednisolone at day 14 in one study nih.gov Significant reduction nih.govnih.gov
Comparative Efficacy Comparable to prednisolone nih.gov; better pruritus control than methylprednisolone at mid-treatment dose reduction cabidigitallibrary.org Comparable to oclacitinib nih.gov
Adverse Events Reported with similar frequency to prednisolone in one study nih.gov Polyuria, polydipsia, polyphagia reported with methylprednisolone cabidigitallibrary.org

Comparison with Cyclosporine

Cyclosporine is another well-established treatment for canine atopic dermatitis, known for its immunomodulatory effects. nih.govnih.gov When compared to oclacitinib, notable differences in the speed of onset and side effect profiles are observed.

A blinded, randomized clinical trial directly comparing oclacitinib and cyclosporine for the control of atopic dermatitis found that oclacitinib had a significantly faster onset of action. nih.gov Significant differences in the reduction of owner-assessed pruritus were noted at all time points up to day 28 in favor of oclacitinib. nih.gov By day 56, the reduction in pruritus was similar between the two groups. nih.gov For the reduction of skin lesions, as measured by the Canine Atopic Dermatitis Extent and Severity Index (CADESI)-02, the oclacitinib group showed a significantly greater reduction on day 14 compared to the cyclosporine group. nih.gov

Regarding safety, the frequency of gastrointestinal side effects, such as vomiting and diarrhea, was reported to be three times higher in the cyclosporine group compared to the oclacitinib group. nih.gov Both treatments were generally well-tolerated, with a small number of withdrawals from the study due to worsening clinical signs in both groups. nih.gov

Table 2: this compound vs. Cyclosporine

Feature This compound Cyclosporine
Onset of Action Faster onset of action nih.gov Slower onset of action nih.gov
Pruritus Reduction Significantly greater reduction up to day 28 nih.gov Similar reduction to oclacitinib by day 56 nih.gov
Dermatitis Score Reduction Significantly greater reduction at day 14 nih.gov Slower reduction in skin lesions nih.gov
Adverse Events Lower frequency of gastrointestinal side effects nih.gov Three times higher frequency of gastrointestinal side effects nih.gov

Comparison with Interleukin-31 Neutralizing Antibodies (e.g., Lokivetmab)

Lokivetmab is a caninized monoclonal antibody that specifically targets and neutralizes canine interleukin-31 (IL-31), a key cytokine involved in pruritus. vin.com This targeted biological therapy offers a different mechanism of action compared to the Janus kinase inhibition of oclacitinib.

Studies comparing the efficacy of oclacitinib and lokivetmab have shown that both treatments significantly reduce pruritus associated with canine atopic dermatitis to a similar degree. koreascience.kre-jvc.org There was no significant difference found in their antipruritic effects in a comparative study. researchgate.net In one study, both oclacitinib and lokivetmab groups showed a significant decrease in pruritus scores at weeks 4 and 8 compared to baseline. e-jvc.org

However, the impact on skin lesions can differ. In the same study, while both drugs reduced Canine Atopic Dermatitis Extent and Severity Index (CADESI)-04 scores, the scores were significantly higher in the lokivetmab group at each time point compared to the oclacitinib group. e-jvc.org The reduction in CADESI-04 scores was significant at both 4 and 8 weeks for oclacitinib, but only at 8 weeks for lokivetmab. e-jvc.org It is worth noting that otitis externa appears to be more resistant to lokivetmab, with glucocorticoids being more effective in reducing inflammation in the ear canal. researchgate.net

Switching from oclacitinib to lokivetmab has been shown to maintain the level of control over both pruritus and dermatitis. koreascience.kre-jvc.org

Table 3: this compound vs. Lokivetmab

Feature This compound Lokivetmab
Mechanism of Action Janus kinase (JAK) inhibitor avma.org Interleukin-31 (IL-31) neutralizing antibody vin.com
Pruritus Reduction Significant reduction, similar to lokivetmab koreascience.kre-jvc.org Significant reduction, similar to oclacitinib koreascience.kre-jvc.org
Dermatitis Score Reduction Significant reduction at 4 and 8 weeks e-jvc.org Significant reduction at 8 weeks; scores remained higher than oclacitinib group throughout the study e-jvc.org
Effect on Otitis Externa Not specifically detailed in comparative studies Less effective than glucocorticoids for otitis externa researchgate.net
Switching Therapy Switching to lokivetmab maintains pruritus and dermatitis control koreascience.kre-jvc.org Maintained control when switched from oclacitinib koreascience.kre-jvc.org

Comparison with Other Janus Kinase Inhibitors (e.g., Ilunocitinib)

Ilunocitinib (B3319861) is another Janus kinase inhibitor that has been compared with oclacitinib for the treatment of canine atopic dermatitis. nih.govresearchgate.net Both drugs share a similar mechanism of action but may differ in their clinical efficacy over time.

In a randomized, blinded trial, the reduction in pruritus and CADESI-04 scores was similar for both ilunocitinib and oclacitinib during the first 14 days of treatment. nih.gov However, a notable divergence occurred between day 14 and day 28, where pruritus scores increased for the oclacitinib group and decreased for the ilunocitinib group. nih.govresearchgate.net From day 28 to day 112, mean pruritus and CADESI-04 scores were significantly lower for ilunocitinib compared to oclacitinib. nih.govresearchgate.net

Table 4: this compound vs. Ilunocitinib

Feature This compound Ilunocitinib
Mechanism of Action Janus kinase (JAK) inhibitor avma.org Janus kinase (JAK) inhibitor dvm360.com
Efficacy (Days 0-14) Similar reduction in pruritus and CADESI-04 scores nih.gov Similar reduction in pruritus and CADESI-04 scores nih.gov
Efficacy (Days 28-112) Pruritus scores increased between days 14 and 28 nih.gov Pruritus scores decreased between days 14 and 28; significantly lower pruritus and CADESI-04 scores nih.govresearchgate.net
Clinical Remission of Pruritus Fewer dogs achieved clinical remission nih.gov A greater number of dogs achieved clinical remission nih.govresearchgate.net
Overall Response Good overall response Significantly better overall response from day 28 to day 112 researchgate.net
Safety Profile Similar safety profile to ilunocitinib nih.govresearchgate.net Similar safety profile to oclacitinib nih.govresearchgate.net

Mechanisms of Therapeutic Resistance and Management Strategies for Oclacitinib Maleate

Understanding Non-Response and Partial Response Phenomena

A complete non-response to oclacitinib (B612039) maleate (B1232345) is uncommon in its primary indication of allergic dermatitis; however, partial or diminishing responses are observed and can be attributed to several factors. The phenomenon is not typically a result of classical pharmacological resistance but rather a complex interplay of the drug's mechanism, the patient's specific condition, and administrative factors.

One of the most common scenarios for a partial response occurs during the transition from the initial twice-daily administration to the once-daily maintenance schedule. ctfassets.net Some dogs may experience a recurrence or increase in pruritus during this phase. ctfassets.netctfassets.net This is often linked to the pharmacokinetic profile of oclacitinib, which has a relatively short half-life of approximately 4 to 6 hours. researchgate.netavma.org For some individuals, a once-daily administration may not maintain a sufficient plasma concentration to suppress pruritus- and inflammation-mediating cytokines over the full 24-hour period.

Furthermore, the perceived efficacy of oclacitinib is highly dependent on an accurate diagnosis. The drug is designed to control the pruritus associated with allergic dermatitis and atopic dermatitis. zoetisus.com If the underlying cause of the itch is not allergic in nature or if complicating factors are present, the response to oclacitinib may be poor. For instance:

Concurrent Infections: The presence of secondary bacterial or yeast skin infections can significantly contribute to pruritus and will not be resolved by oclacitinib alone. The dampening effect of infection on the drug's efficacy underscores the need for comprehensive dermatological management. vin.com

Other Pruritic Conditions: Conditions such as sarcoptic mange, flea-bite hypersensitivity, or cutaneous adverse food reactions must be specifically diagnosed and managed. ctfassets.net While oclacitinib can control the itch, it does not treat the root cause of these issues. vin.com

Off-Label Applications: The efficacy of oclacitinib can be limited in conditions other than atopic and allergic dermatitis. For example, a study on its use for canine cutaneous epitheliotropic lymphoma (a T-cell lymphoma) reported minimal success, with only one out of eight dogs showing any symptomatic improvement, representing a clear instance of non-response in this context. researchgate.net

It is also noteworthy that a patient's previous response to other immunomodulating drugs, such as glucocorticoids or cyclosporine, does not predict how they will respond to oclacitinib. cliniciansbrief.com

Strategies for Optimizing Therapeutic Outcomes

When faced with a partial or non-response, several strategies can be employed to improve the therapeutic outcome. These approaches focus on creating a more comprehensive, multimodal treatment plan and adjusting the administration of oclacitinib to better suit the individual patient's needs.

Canine atopic dermatitis is recognized as a complex disease that often requires a multifaceted approach to management. nih.govtodaysveterinarypractice.com The use of adjunctive therapies alongside oclacitinib is a key strategy for enhancing control over clinical signs, particularly during acute flare-ups or in patients with a partial response.

A controlled clinical trial investigated a combined protocol using oclacitinib and prednisolone (B192156) for canine atopic dermatitis. The study demonstrated that an alternating-day administration of these two drugs was as effective and safe as oclacitinib monotherapy over a 60-day period for managing both pruritus and skin lesions. nih.gov This approach may also offer a cost-reduction benefit. nih.gov

Table 1: Comparative Efficacy of Oclacitinib Monotherapy vs. Combined Oclacitinib and Prednisolone Therapy

Treatment Group Protocol Outcome at Day 60
Group 1 (Combined) Prednisolone (0.5 mg/kg) daily for 7 days, then oclacitinib (0.5 mg/kg) and prednisolone (0.5 mg/kg) on alternate days for 7 weeks. Significant and stable reduction in pruritus and dermatitis scores, comparable to Group 2.

| Group 2 (Monotherapy) | Oclacitinib (0.5 mg/kg) twice daily for 14 days, then once daily for 6 weeks. | Significant and stable reduction in pruritus and dermatitis scores, comparable to Group 1. |

This table is based on findings from a 2025 study on combined therapy for atopic dermatitis in dogs. nih.gov

Other essential adjunctive measures include the diligent management of parasitic infestations and secondary infections, which are critical for maximizing the effectiveness of oclacitinib. ctfassets.netvin.com The use of medicated shampoos, topical treatments, and antimicrobial or antifungal medications, when indicated, forms an integral part of a successful multimodal plan.

Adjusting the frequency of oclacitinib administration is a direct approach to managing cases where efficacy wanes, particularly on a once-daily schedule. The drug's pharmacokinetic properties are central to these considerations.

Table 2: Key Pharmacokinetic Parameters of Oclacitinib Maleate in Dogs

Parameter Value Implication for Dosing Frequency
Time to Peak Plasma Concentration (Tmax) < 1 hour Rapid onset of action.
Half-life (t1/2) 4.0 - 5.9 hours Drug is eliminated relatively quickly, which may lead to insufficient plasma levels at the end of a 24-hour dosing interval in some dogs.

| Oral Bioavailability | 79% - 89% | High and consistent absorption, not significantly affected by food. |

This data is compiled from pharmacokinetic studies on this compound. researchgate.netavma.org

For dogs that exhibit a return of pruritus on the once-daily maintenance dose, a common off-label strategy is to continue with twice-daily administration. avma.org A retrospective study of 53 dogs treated long-term with twice-daily oclacitinib found this regimen was utilized when the once-daily frequency was insufficient to control clinical signs. researchgate.netavma.org

For milder cases of breakthrough pruritus, a simpler adjustment may be effective. Clinicians have found that moving the timing of the single daily dose to coincide with the part of the day when the dog is most pruritic can help restore control. ctfassets.net Given the rapid rebound of pruritus that can occur with a missed dose, maintaining strict owner compliance with the administration schedule is paramount for sustained efficacy. ctfassets.net

Advanced Research Methodologies and Future Directions in Oclacitinib Maleate Investigation

In Vitro and Ex Vivo Models for Pharmacological Characterization

In vitro and ex vivo models have been instrumental in characterizing the pharmacological activity of oclacitinib (B612039) maleate (B1232345), providing foundational data on its mechanism of action and selectivity. These non-animal-based studies allow for controlled investigation of the drug's effects at a cellular and molecular level.

Cell-Based Assays for JAK Pathway Activity

Cell-based assays are fundamental in determining the potency and selectivity of oclacitinib as a JAK inhibitor. These assays typically utilize isolated enzyme systems and various cell lines to measure the drug's ability to inhibit the activity of different JAK family members (JAK1, JAK2, JAK3, and TYK2).

Oclacitinib has demonstrated a high potency for inhibiting JAK1. nih.gov In isolated enzyme assays, the 50% inhibitory concentrations (IC50) for oclacitinib against JAK family members were determined, revealing its highest potency against JAK1. nih.gov Further studies in cell-based models have confirmed that oclacitinib preferentially inhibits the function of cytokines that are dependent on the JAK1 pathway for signaling. Current time information in St. Mary's County, US.nih.gov

The inhibitory activity of oclacitinib on various JAK enzymes and cytokine pathways is summarized in the table below.

Target Enzyme/PathwayIC50 (nM)Assay System
JAK110Isolated Enzyme Assay
JAK218Isolated Enzyme Assay
JAK399Isolated Enzyme Assay
TYK284Isolated Enzyme Assay
IL-2 Function36-249Cell-Based Assay
IL-4 Function36-249Cell-Based Assay
IL-6 Function36-249Cell-Based Assay
IL-13 Function36-249Cell-Based Assay
IL-31 Function36-249Cell-Based Assay
Erythropoietin (EPO) Function>1000Cell-Based Assay
Granulocyte-macrophage colony-stimulating factor (GM-CSF) Function>1000Cell-Based Assay

Data compiled from isolated enzyme and cell-based assays. nih.govCurrent time information in St. Mary's County, US.

These in vitro data demonstrate that oclacitinib is a targeted therapy that selectively inhibits JAK1-dependent cytokines involved in allergy and inflammation. nih.govCurrent time information in St. Mary's County, US.

Cytokine Production and T-Cell Proliferation Studies

Beyond its direct effects on JAK signaling, the impact of oclacitinib on immune cell function has been investigated through studies on cytokine production and T-cell proliferation. In vitro studies have shown that oclacitinib can modulate the production of various cytokines by immune cells. For instance, in murine T-cells, oclacitinib was found to reduce the number of cells producing IL-4 and IL-10, but not IFN-γ. aaha.org

The effect of oclacitinib on T-cell proliferation has also been a subject of investigation. One in vitro study using canine peripheral blood mononuclear cells found that oclacitinib inhibited the spontaneous proliferation of T-cells, although this effect was only significant at higher concentrations. droracle.airesearchgate.net Interestingly, at a concentration corresponding to the therapeutic dosage, oclacitinib did not significantly affect mitogen-stimulated T-cell proliferation or the production of several key cytokines. droracle.ai This suggests that the immunomodulatory effects of oclacitinib may be concentration-dependent.

Clinical Trial Design and Methodological Considerations

The clinical development of oclacitinib maleate has been supported by a robust program of clinical trials designed to rigorously evaluate its efficacy and safety. These studies have employed various designs to provide a comprehensive understanding of the drug's performance in its target population.

Randomized, Controlled, and Blinded Study Designs

Randomized, controlled, and blinded studies represent the gold standard in clinical research and have been central to establishing the efficacy of oclacitinib. In these trials, subjects are randomly assigned to receive either oclacitinib or a control (placebo or an active comparator). nih.govzoetisus.com Blinding is employed to prevent bias, where either the investigators, the owners of the animals, or both are unaware of the treatment assignment. nih.gov

A key example is a large, blinded, randomized, placebo-controlled trial that evaluated the efficacy and safety of oclacitinib in dogs with atopic dermatitis. nih.gov This study demonstrated a rapid onset of action, with a significant reduction in pruritus observed within 24 hours of administration compared to placebo. zoetisus.com The efficacy of oclacitinib has also been compared to other established treatments for allergic dermatitis, such as prednisolone (B192156) and cyclosporine, in prospective, randomized, and controlled studies. dvm360.com

Long-Term Observational and Retrospective Studies

To complement the data from controlled trials, long-term observational and retrospective studies have provided valuable insights into the real-world use and long-term safety of oclacitinib. These studies evaluate the outcomes of patients who have received the drug as part of their routine clinical care over extended periods.

For example, a retrospective study reviewed the medical records of dogs with atopic dermatitis treated with oclacitinib twice daily for an extended period, providing data on its long-term tolerability and effectiveness in a clinical setting. dvm360.com Another retrospective cohort study involving a large number of dogs investigated the long-term safety of oclacitinib with respect to the incidence of malignancies and benign skin masses, finding no significant difference compared to dogs treated with other therapies. acrconvergencetoday.org A long-term compassionate use study also provided data on the safety, efficacy, and quality of life of dogs treated with oclacitinib for up to 630 days. nih.gov

Biomarker Identification and Personalized Medicine Approaches

The future of this compound investigation is moving towards a more personalized approach, with a focus on identifying biomarkers that can predict treatment response and guide therapeutic decisions. While this area of research is still in its early stages for oclacitinib, some potential avenues are being explored.

One study investigating the effects of oclacitinib on serum cytokine levels in dogs with atopic dermatitis found that clinical improvement was associated with an increase in serum IL-2 levels and a decrease in IL-31 and IL-33 levels. researchgate.net These cytokines could potentially serve as biomarkers to monitor treatment response.

Furthermore, research into the immunomodulatory effects of oclacitinib has shown that it can influence the proportions of different T-cell subsets. For instance, studies have looked at the impact of oclacitinib on CD4+ and CD8+ T-cell populations and the expression of regulatory T-cell markers like Foxp3. nih.gov Variations in these immune cell populations before or during treatment could potentially predict which patients are most likely to benefit from oclacitinib therapy.

The identification of reliable biomarkers would be a significant step towards personalized medicine, allowing for the selection of patients who are most likely to respond favorably to oclacitinib, thereby optimizing therapeutic outcomes and minimizing the potential for non-response. Further research is needed to validate these potential biomarkers and integrate them into clinical practice.

Translational Research for Novel Therapeutic Applications

Translational research on this compound is actively exploring its therapeutic potential beyond its current approved use in canine allergic dermatitis. This research is primarily focused on two key areas: its applicability to human inflammatory and autoimmune diseases, driven by its mechanism of action as a Janus kinase (JAK) inhibitor, and the expansion of its use to other veterinary species facing similar inflammatory conditions.

Potential in Human Inflammatory and Autoimmune Diseases

The therapeutic mechanism of oclacitinib, which involves the selective inhibition of the Janus kinase 1 (JAK1) enzyme, has prompted significant interest in its potential application for human diseases. nih.govtaylorandfrancis.com The JAK-STAT signaling pathway is crucial in mediating the effects of numerous cytokines that are central to the pathogenesis of many inflammatory and autoimmune disorders in humans. mdpi.com Oclacitinib's proven efficacy in dogs is attributed to its ability to block the function of JAK1-dependent cytokines involved in allergy, inflammation, and pruritus, such as IL-2, IL-4, IL-6, IL-13, and IL-31. nih.govresearchgate.net

Several human autoimmune and inflammatory conditions are driven by the same or similar cytokine pathways. For instance, JAK inhibitors are already being developed and used for treating conditions like rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis in humans. nih.govtaylorandfrancis.com Oclacitinib's specific targeting of JAK1 suggests it could offer a therapeutic benefit while potentially minimizing side effects associated with broader spectrum JAK inhibitors. nih.govresearchgate.net Research has demonstrated that in human cell-based assays, oclacitinib effectively inhibits the function of cytokines that rely on JAK1 for signaling. nih.gov There has been a reported case of the successful off-label use of oclacitinib to treat atopic dermatitis in a human patient, highlighting its potential. taylorandfrancis.com This suggests that the molecular pathways targeted by the drug in canines are conserved in humans, providing a strong rationale for further investigation.

Table 1: Potential Human Disease Applications for Oclacitinib Based on Mechanism of Action

Disease Category Potential Disease Target Rationale for Oclacitinib Application (Key JAK1-Dependent Cytokines Involved)
Dermatology Atopic Dermatitis Inhibition of pro-inflammatory and pruritic cytokines such as IL-4, IL-13, and IL-31. nih.govtaylorandfrancis.com
Rheumatology Rheumatoid Arthritis Blockade of inflammatory cytokines like IL-6, which are pivotal in the disease's pathogenesis. nih.govtaylorandfrancis.com

| Gastroenterology | Inflammatory Bowel Disease | Modulation of inflammatory pathways driven by cytokines such as IL-2 and IL-6. nih.gov |

Expanding Veterinary Species Applications (e.g., felines, exotic animals)

The success of oclacitinib in managing canine allergic skin disease has led to off-label investigation for its use in other animal species, most notably felines. Feline atopic skin syndrome (FASS) and non-flea, non-food-induced hypersensitivity dermatitis present clinical challenges, and researchers have explored oclacitinib as a therapeutic alternative. nih.govtodaysveterinarypractice.comcliniciansbrief.com

Initial pilot studies in cats with allergic dermatitis showed variable success, with one study reporting improvement in pruritus in 42% of cats at a canine-equivalent dose. todaysveterinarypractice.comeverycat.org Subsequent research indicated that higher doses and a longer induction period might be necessary for successful treatment in felines, with one study showing a 70% improvement in pruritus at a higher dose, comparable to the efficacy of methylprednisolone (B1676475). todaysveterinarypractice.com A 2021 study assessing a regimen of 1 mg/kg found it to be a safe and effective therapeutic option for controlling the clinical signs of FASS. nih.govnih.gov In that study, pruritus and lesion scores improved by at least 50% in 61% and 88% of the cats, respectively. nih.govnih.gov

However, the pharmacokinetics of oclacitinib in cats appear to be highly variable, which may explain the inconsistent clinical responses observed. nih.gov One study found that plasma concentrations of oclacitinib varied widely among cats and showed no correlation with the clinical effects on pruritus or dermatitis scores. nih.govnih.gov Despite these variables, the drug is generally well-tolerated in short-term studies in cats. todaysveterinarypractice.comresearchgate.net

Beyond felines, there is emerging evidence of oclacitinib's use in exotic animals. For example, the off-label use of oclacitinib has been reported in the treatment of intractable alopecia syndrome in an Andean bear. researchgate.net These instances, while limited, suggest a broader potential for JAK inhibitors in managing immune-mediated and allergic conditions across a range of veterinary species.

Table 2: Summary of Selected Research on Oclacitinib Use in Felines

Study Focus Key Findings Reported Efficacy
Pilot study on nonflea-, nonfood-induced hypersensitivity dermatitis Used a dose of 0.4 to 0.6 mg/kg. todaysveterinarypractice.com Pruritus improved in 42% of the 12 cats studied. todaysveterinarypractice.comcliniciansbrief.com
Follow-up study with higher dosage Used a higher dose of 0.7 to 1.2 mg/kg with a longer induction period. todaysveterinarypractice.com 70% of cats showed improvement in pruritus, which was comparable to a methylprednisolone group (75%). todaysveterinarypractice.com
Efficacy and plasma concentration correlation in FASS A dose of 1 mg/kg was administered. nih.govnih.gov Pruritus (PVAS) and lesion (SCORFAD) scores improved by ≥50% in 61% and 88% of cats, respectively. No correlation was found between plasma levels and clinical response. nih.govnih.gov

| Safety study in healthy cats | Evaluated safety at 1 mg/kg and 2 mg/kg twice daily for 28 days. researchgate.net | Oclacitinib was well tolerated at both doses. researchgate.net |

Q & A

Q. What genetic or molecular factors might explain variability in oclacitinib response between individuals?

  • Methodological Answer : Genome-wide association studies (GWAS) or transcriptomic profiling of non-responders vs. responders can identify polymorphisms in JAK/STAT pathways. In vitro PBMC assays from diverse genetic backgrounds validate functional impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.